
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DRF-1042 and is known to exhibit potent anti-inflammatory and immunomodulatory effects. In
作用機序
DRF-1042 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DRF-1042 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor IκBα. This leads to the suppression of the inflammatory response and the modulation of the immune system.
Biochemical and Physiological Effects:
DRF-1042 has been shown to have a favorable safety profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DRF-1042 is metabolized by the liver and excreted mainly in the urine. In vitro and in vivo studies have demonstrated that DRF-1042 has potent anti-inflammatory and immunomodulatory effects, without causing significant toxicity or adverse effects.
実験室実験の利点と制限
DRF-1042 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized and stored. DRF-1042 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to the use of DRF-1042 in lab experiments. It is a relatively new compound and its therapeutic potential in humans is still being evaluated. The optimal dosage and administration route of DRF-1042 for different diseases have not been fully established.
将来の方向性
There are several future directions for the research and development of DRF-1042. One potential direction is the evaluation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another direction is the optimization of the dosage and administration route of DRF-1042 for different diseases. Furthermore, the development of DRF-1042 derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic efficacy and reduce potential adverse effects. Overall, DRF-1042 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of DRF-1042 involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields DRF-1042 as a white crystalline solid with a purity of over 99%.
科学的研究の応用
DRF-1042 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DRF-1042 also modulates the immune response by regulating the differentiation and activation of T cells and B cells. These properties make DRF-1042 a promising candidate for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
特性
IUPAC Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-12(2,3)9(5-15)17-11(18)10-8(14)4-7(13)6-16-10/h4,6,9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOYBOIEPUADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

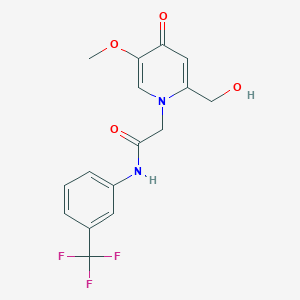

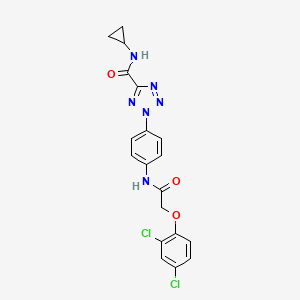

![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

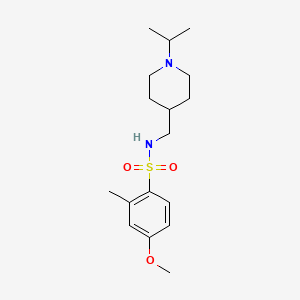
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
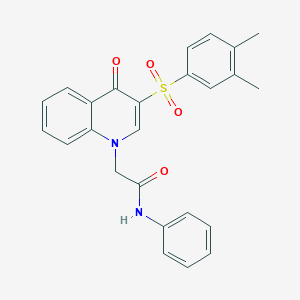
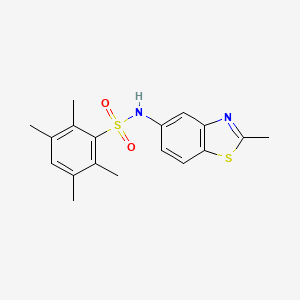
![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)